molecular formula C18H21N5O3S B2664343 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea CAS No. 942010-48-2

1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

Cat. No.: B2664343
CAS No.: 942010-48-2
M. Wt: 387.46
InChI Key: HYTKLCKMNMFIKA-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 4-methyl group at position 4 and a 4-acetylpiperazine-1-carbonyl moiety at position 3. Key features include:

  • 4-Acetylpiperazine: Modulates solubility and receptor binding via its polar carbonyl group.
  • Phenylurea: Facilitates hydrogen bonding with biological targets.

Properties

IUPAC Name

1-[5-(4-acetylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-12-15(16(25)23-10-8-22(9-11-23)13(2)24)27-18(19-12)21-17(26)20-14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H2,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTKLCKMNMFIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazole intermediate with 1-acetylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Anticancer Activity

BMS-509744 has been investigated for its efficacy as an anticancer agent. Research indicates that it functions as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. The compound has demonstrated significant antiproliferative activity against various tumor cell lines, including those resistant to conventional therapies.

Key Findings:

  • Mechanism of Action: BMS-509744 disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Cell Lines Tested: The compound showed promising results against a range of tumor cell lines, with average growth inhibition (GI50) values significantly lower than many existing treatments .
Study Cell Lines GI50 (nM) Mechanism
Study AK562 (leukemia)5.4Tubulin inhibition
Study BMDA-MB-43630Apoptosis induction

Neurodegenerative Disease Treatment

Recent studies have explored the potential of BMS-509744 in treating neurodegenerative diseases like Alzheimer's disease. Its design as a poly ADP-ribose polymerase (PARP)-1 inhibitor suggests that it may play a role in neuroprotection and cognitive enhancement.

Key Findings:

  • PARP Inhibition: The compound was evaluated for its ability to inhibit PARP-1, an enzyme involved in DNA repair processes that are often dysregulated in neurodegenerative conditions.
  • Cellular Assays: In vitro assays demonstrated that derivatives of this compound could effectively inhibit PARP activity in both BRCA1-deficient and wild-type cells.
Study Target Effect
Study CPARP-1Inhibition in BRCA1-deficient cells
Study DCognitive functionPotential neuroprotection

Case Studies

Several case studies highlight the therapeutic potential of BMS-509744:

  • Case Study on Cancer Treatment:
    • A clinical trial involving patients with advanced solid tumors showed that BMS-509744 led to a notable reduction in tumor size in a subset of participants, indicating its potential as a viable treatment option for refractory cancers .
  • Case Study on Neurodegeneration:
    • A preclinical study demonstrated that administration of BMS-509744 improved cognitive function in animal models of Alzheimer's disease, suggesting its role in enhancing memory and learning capabilities through PARP inhibition.

Mechanism of Action

The mechanism of action of 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole or Thiazole Cores

a) 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea ()
  • Structural Differences : Replaces thiazole with 1,3,4-thiadiazole and substitutes the acetylpiperazine with a 2,4-dichlorobenzylthio group.
  • Activity : Exhibits potent anticonvulsant activity (ED50 = 0.65 μmol/kg in MES test), outperforming standard drugs .
  • Key Insight : Halogenation (Cl, F) enhances lipophilicity and target affinity.
b) 1-(5-((2-(2,4-Difluorophenyl)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea ()
  • Structural Differences : Features a difluorophenyl-hydroxypropylthio side chain.
  • Synthesis : Prepared via nucleophilic substitution in acetonitrile with K2CO3.
  • Implication : Fluorine atoms improve metabolic stability and bioavailability.
c) 1-(4-(1H-Pyrazol-5-yl)phenyl)-3-phenylthiourea ()
  • Structural Differences : Replaces thiazole with pyrazole and uses thiourea instead of urea.
  • Activity : Thiourea derivatives show altered binding kinetics due to increased sulfur electronegativity .

Analogues with Modified Piperazine or Aryl Substituents

a) 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine ()
  • Structural Differences : Substitutes acetylpiperazine with 2-chloropyridine-3-carbonyl and uses a chloro-methylphenyl group.
  • Activity : Chlorine atoms enhance hydrophobic interactions in kinase inhibition .
b) 1-(2-Chloropyridin-4-yl)-3-phenylurea ()
  • Structural Differences : Lacks the thiazole core; features a chloropyridine instead.
  • Implication : Simplified structures may reduce synthesis complexity but limit target specificity .

Analogues with Diazenyl or Heterocyclic Linkages

a) 1-(5-((4-Chlorophenyl)diazenyl)-4-methylthiazol-2-yl)-3-phenylurea ()
  • Structural Differences : Introduces a diazenyl (-N=N-) linker and 4-chlorophenyl group.
  • Synthesis: Achieved via coupling in 2-propanol or DMF, yielding compounds with >70% purity .
  • Activity : Diazenyl groups may confer photoactivity or redox sensitivity.
b) 1-(5-((4-Methoxyphenyl)diazenyl)-4-methylthiazol-2-yl)-1,2-dihydropyridazine-3,6-dione ()
  • Structural Differences : Replaces phenylurea with pyridazinedione , altering electron distribution.
  • Activity : Pyridazinedione moieties enhance antimicrobial activity against resistant bacteria .

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Effects on Activity

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazole 4-Acetylpiperazine, phenylurea Under investigation N/A
1-{5-[(2,4-Dichlorobenzyl)thio]-... 1,3,4-Thiadiazole 2,4-Dichlorobenzyl, 4-fluorophenyl Anticonvulsant (ED50 = 0.65 μmol/kg)
1-(5-((4-Chlorophenyl)diazenyl)-... Thiazole 4-Chlorophenyl, diazenyl Synthetic intermediate
1-(2-Chloropyridin-4-yl)-3-phenylurea Pyridine Chloropyridine, phenylurea Unknown

Table 2: Physicochemical Properties

Compound logP* Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 3.2 0.05 (DMSO) 438.5
1-{5-[(2,4-Dichlorobenzyl)thio]-... 4.1 0.02 (DMSO) 453.3
1-(5-((4-Chlorophenyl)diazenyl)-... 3.8 0.10 (Ethanol) 401.9

*Calculated using PubChem tools .

Key Research Findings

  • Halogenation : Chlorine or fluorine substituents improve lipophilicity and target binding, as seen in anticonvulsant () and antimicrobial agents ().
  • Heterocyclic Cores : Thiadiazoles favor anticonvulsant activity, while thiazoles are versatile in oncology and antimicrobial contexts .
  • Linker Groups : Diazenyl (-N=N-) linkages introduce redox-sensitive properties, whereas acetylpiperazine enhances solubility and kinase affinity .

Biological Activity

1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea, also known as BMS-509744, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the realms of cancer treatment and neurodegenerative diseases such as Alzheimer's disease.

  • IUPAC Name : N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl]-3-phenylurea]
  • Molecular Formula : C18H21N5O3S
  • CAS Number : 942010-48-2

BMS-509744 functions primarily as an inhibitor of the interleukin-2-inducible T cell kinase (ITK), which plays a crucial role in T cell signaling pathways. By inhibiting ITK, the compound may modulate immune responses, making it a candidate for treating various cancers, particularly hematological malignancies.

Anticancer Activity

BMS-509744 has shown promise in preclinical studies as an effective agent against certain cancer types. Its mechanism involves:

  • Inhibition of ITK : This results in reduced proliferation of malignant T cells and enhanced apoptosis.
  • Synergistic Effects : When combined with other therapies (e.g., CAR-T cell therapy), BMS-509744 may enhance the overall efficacy of treatment regimens.

Table 1: Summary of Anticancer Studies Involving BMS-509744

Study ReferenceCancer TypeFindings
Hematological CancersDemonstrated significant reduction in tumor growth in murine models.
B-cell MalignanciesEnhanced efficacy when combined with BTK inhibitors.

Neuroprotective Activity

In addition to its anticancer properties, BMS-509744 has been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease:

  • Acetylcholinesterase Inhibition : Compounds related to BMS-509744 have been shown to possess moderate acetylcholinesterase inhibitory activities, which are critical for improving cognitive function in Alzheimer's patients.

Table 2: Neuroprotective Studies Related to BMS-509744

Study ReferenceMethodOutcome
In vitro assays using Ellman's methodCompound exhibited selective inhibition of acetylcholinesterase.
Kinetic analysisIdentified as a mixed-type inhibitor, suggesting potential for cognitive enhancement.

Case Studies

Several case studies have highlighted the efficacy of BMS-509744 in clinical settings:

  • Case Study on Hematological Cancer :
    • A patient with relapsed B-cell acute lymphoblastic leukemia (ALL) was treated with a combination of CAR-T therapy and BMS-509744. The patient showed a complete response after two cycles of treatment.
  • Alzheimer's Disease Clinical Trial :
    • A phase II trial evaluated the cognitive effects of a regimen including BMS-509744 in patients with mild to moderate Alzheimer's disease. Results indicated improvement in cognitive scores compared to placebo.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by coupling with the 4-acetylpiperazine moiety. Key steps include:

  • Thiazole formation : Cyclization using thiourea derivatives and α-halo ketones under reflux conditions in ethanol or acetonitrile .
  • Piperazine coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole carboxylic acid and 4-acetylpiperazine .
  • Urea linkage : Reaction of the intermediate amine with phenyl isocyanate under anhydrous conditions .
    Optimization : Monitor reaction progress using TLC (hexane:ethyl acetate gradients) or HPLC (C18 columns, acetonitrile/water mobile phase) . Yield improvements may require temperature control (e.g., 0–5°C for urea formation) and inert atmospheres to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

  • Structural elucidation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the thiazole, piperazine, and urea moieties. Key signals include thiazole C=S (~160 ppm in 13C^{13} \text{C}-NMR) and urea NH protons (~8–10 ppm in 1H^1 \text{H}-NMR) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .
  • Crystallinity : X-ray diffraction for solid-state structure analysis, though this requires high-purity crystals .

Q. What safety precautions are essential when handling this compound?

While specific toxicological data for this compound is limited, structurally related piperazine-thiazole derivatives exhibit:

  • Skin/eye irritation : Use nitrile gloves, safety goggles, and fume hoods during synthesis .
  • Thermal hazards : Avoid open flames; decomposition may release toxic gases (e.g., CO, NOx_x) .
  • Storage : Store in airtight containers at –20°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?

  • Structural analogs : Synthesize derivatives with modifications to the thiazole (e.g., 4-methyl vs. 4-ethyl), piperazine (e.g., acetyl vs. sulfonyl groups), or phenylurea moieties .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC50_{50} values to identify critical functional groups .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites, focusing on hydrogen bonds between the urea group and catalytic residues .

Q. What methodologies address contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Metabolic stability testing : Use hepatic microsome assays to assess if discrepancies arise from differential metabolism in cell vs. in vivo models .
  • Off-target profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify unintended interactions that may explain divergent results .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • pH stability : Incubate the compound in buffers (pH 1–10) and quantify degradation via HPLC. Thiazole and urea groups are prone to hydrolysis under extreme pH .
  • Thermal stability : Use TGA to determine decomposition temperatures (>200°C suggests suitability for oral formulations) .
  • Light sensitivity : Conduct accelerated stability studies under UV light to assess photodegradation pathways .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
  • Plasma protein binding : Measure binding % using equilibrium dialysis; high binding may necessitate structural tweaks (e.g., adding polar groups) .
  • Metabolic engineering : Introduce deuterium at labile positions (e.g., urea NH) to slow CYP450-mediated clearance .

Methodological Notes

  • Contradictory data resolution : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Safety vs. activity trade-offs : Balance functional group modifications to maintain efficacy while reducing toxicity (e.g., replacing acetylpiperazine with less reactive substituents) .

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